The key functional group in tBu-6-F-picolinate is the fluorine atom attached to the pyridine ring. This fluorine is relatively reactive and can be readily displaced by nucleophiles in a nucleophilic aromatic substitution (S_NAr) reaction. This property makes tBu-6-F-picolinate a valuable building block for synthesizing various functionalized pyridine derivatives []. These derivatives can find applications in medicinal chemistry, materials science, and other fields. For instance, similar pyridine derivatives with different substituents have been explored for their potential as anti-cancer agents [].
The pyridine ring structure is a common motif found in many biologically active molecules. tBu-6-F-picolinate, with its functionalizable core, holds promise for medicinal chemistry research. By introducing various functional groups through S_NAr reactions, scientists can create libraries of novel pyridine-based compounds and evaluate their potential for therapeutic applications []. This approach can be particularly useful in discovering new drugs with improved potency, selectivity, or other desirable properties.
Fluorine-containing molecules can be used as probes to study interactions between proteins and small molecules (ligands). The strategic placement of fluorine atoms can help researchers understand how ligands bind to specific sites on proteins. While there's no current research specific to tBu-6-F-picolinate in this context, similar fluorinated pyridine derivatives have been employed for such investigations [].
tert-Butyl 6-fluoropyridine-2-carboxylate is an organic compound classified as a pyridine derivative. It features a fluorine atom at the 6-position of the pyridine ring and a tert-butyl ester group at the 2-position, giving it unique chemical properties. The molecular formula of this compound is with a molecular weight of approximately 197.21 g/mol . The presence of the fluorine atom enhances its electronegativity and can influence its reactivity and biological activity compared to other halogens.
Always consult the Safety Data Sheet (SDS) for the specific compound before handling it in the laboratory.
Research indicates that tert-butyl 6-fluoropyridine-2-carboxylate has potential biological applications, particularly in drug development. Its structure allows for interactions with biological targets, which may modulate enzyme activity or receptor function. The compound is being explored for its pharmacophore properties, especially in developing treatments for neurological disorders. Additionally, it is utilized in designing fluorescent probes for biological imaging, enhancing its utility in biomedical research .
The synthesis of tert-butyl 6-fluoropyridine-2-carboxylate typically involves:
Industrial production may employ continuous flow reactors and automated systems to optimize reaction conditions and ensure consistent quality.
tert-Butyl 6-fluoropyridine-2-carboxylate serves multiple purposes across various fields:
The interaction studies of tert-butyl 6-fluoropyridine-2-carboxylate focus on its binding affinity with various biological targets. The fluorine atom enhances binding interactions due to its electronegative nature, which can improve metabolic stability and lipophilicity of the compound. These properties make it an attractive candidate for further exploration in medicinal chemistry .
Several compounds share structural similarities with tert-butyl 6-fluoropyridine-2-carboxylate, including:
| Compound | Halogen | Unique Properties |
|---|---|---|
| tert-Butyl 6-fluoropyridine-2-carboxylate | Fluorine | Higher electronegativity; smaller atomic radius |
| tert-Butyl 6-chloropyridine-2-carboxylate | Chlorine | Larger atomic radius; less electronegative than fluorine |
| tert-Butyl 6-bromopyridine-2-carboxylate | Bromine | Intermediate properties between chlorine and iodine |
| tert-Butyl 6-iodopyridine-2-carboxylate | Iodine | Largest atomic radius; lower electronegativity |
The presence of fluorine in tert-butyl 6-fluoropyridine-2-carboxylate imparts distinct reactivity and biological activity compared to other halogens, making it a unique compound within this class of derivatives .
tert-Butyl 6-fluoropyridine-2-carboxylate (CAS: 1053656-65-7 and 1379037-04-3) is a pyridine derivative characterized by a fluorine atom at the 6-position and a tert-butyl ester group at the 2-position. Its molecular formula, C₁₀H₁₂FNO₂, corresponds to a molecular weight of 197.21 g/mol.
O=C(OC(C)(C)C)C1=NC(F)=CC=C1. Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂FNO₂ | |
| Molecular Weight | 197.21 g/mol | |
| CAS Numbers | 1053656-65-7, 1379037-04-3 | |
| Boiling Point | Not reported | - |
| Solubility | Likely soluble in organic solvents |
The synthesis of tert-butyl 6-fluoropyridine-2-carboxylate aligns with advancements in fluorinated heterocycle chemistry. Early methods for fluorinating pyridines relied on harsh conditions, but modern approaches employ regioselective strategies.
tert-Butyl 6-fluoropyridine-2-carboxylate occupies a niche as a versatile synthon due to its balanced electronic and steric properties.
Table 2: Key Reactions Involving tert-Butyl 6-Fluoropyridine-2-Carboxylate
Irritant